

3-(Chloromethyl)-1,1'-biphenyl physicochemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Chloromethyl)-1,1'-biphenyl

Cat. No.: B1590855

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An In-depth Technical Guide to **3-(Chloromethyl)-1,1'-biphenyl**: Properties, Synthesis, and Applications

Foreword

For the discerning researcher and drug development professional, the utility of a chemical intermediate is defined by its structural features and predictable reactivity. Biphenyl scaffolds are a cornerstone of modern medicinal chemistry and materials science, offering a privileged structural motif with favorable pharmacokinetic and electronic properties.^{[1][2]} The functionalization of this core structure is paramount to its application. This guide provides an in-depth examination of **3-(Chloromethyl)-1,1'-biphenyl**, a versatile yet specific building block. Our focus extends beyond a simple recitation of data; we aim to provide a causal understanding of its properties and reactivity, empowering scientists to leverage this molecule with confidence and strategic insight.

Section 1: Core Molecular Profile and Physicochemical Properties

3-(Chloromethyl)-1,1'-biphenyl (CAS No. 38580-82-4) is an aromatic organic compound featuring a biphenyl core functionalized with a chloromethyl group at the meta-position of one phenyl ring. This specific substitution pattern dictates its steric and electronic profile, distinguishing it from its ortho- and para-isomers and making it a unique tool for synthetic

chemists. The chloromethyl group, in particular, serves as a highly reactive handle for introducing the 3-biphenylmethyl moiety into more complex molecular architectures.

Compound Identifiers and General Properties

A consolidated summary of the key identifiers and physical properties for **3-(Chloromethyl)-1,1'-biphenyl** is presented below. It is critical to note that while some data, such as molecular weight and formula, are absolute, other physical properties like melting and boiling points are not widely reported in the literature for this specific isomer. Therefore, properties of closely related compounds are provided for context and estimation.

Property	Value	Source(s)
CAS Number	38580-82-4	[3][4][5]
Molecular Formula	C ₁₃ H ₁₁ Cl	[5]
Molecular Weight	202.68 g/mol	[5]
Appearance	White solid	[3]
Solubility	Insoluble in water; Soluble in common organic solvents such as ethanol, ether, benzene, and chloroform.	Inferred from Biphenyl[6]
Storage	Store at 2-8°C, sealed in a dry environment.	[7]

Section 2: Spectroscopic & Analytical Characterization

The unambiguous identification of **3-(Chloromethyl)-1,1'-biphenyl** relies on a combination of modern spectroscopic techniques. The predictable electronic environment of the molecule gives rise to a characteristic spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule, providing clear information on the proton and carbon environments.

- ^1H NMR: The proton NMR spectrum is the first line of analysis. Experimental data for a sample in CDCl_3 shows a characteristic singlet for the chloromethyl protons and a series of multiplets in the aromatic region corresponding to the nine protons on the biphenyl core.[\[3\]](#)
 - ~4.6 ppm (s, 2H): This singlet corresponds to the two protons of the chloromethyl ($-\text{CH}_2\text{Cl}$) group. Its downfield shift is due to the deshielding effect of the adjacent chlorine atom.
 - ~7.3-7.7 ppm (m, 9H): This complex multiplet region contains the signals for all nine protons on the two phenyl rings. The protons on the substituted ring (H_2 , H_4 , H_5 , H_6) and the unsubstituted ring (H'_2 , H'_3 , H'_4 , H'_5 , H'_6) will have distinct, albeit overlapping, signals.
- ^{13}C NMR: While specific experimental data is not readily available, the carbon spectrum can be confidently predicted. It would feature 11 distinct signals: one for the chloromethyl carbon and ten for the aromatic carbons (noting that C_1 , C'_1 , and C_3 would be quaternary and likely show lower intensity).
 - ~45-47 ppm: Expected chemical shift for the $-\text{CH}_2\text{Cl}$ carbon.
 - ~125-142 ppm: The complex region for the 12 aromatic carbons. The carbons directly bonded to the other ring (C_1 , C'_1) and the carbon bearing the chloromethyl group (C_3) would appear in the more downfield portion of this range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. The spectrum of **3-(Chloromethyl)-1,1'-biphenyl** would be dominated by absorptions characteristic of the aromatic rings and the C-Cl bond.

- 3100-3000 cm^{-1} : C-H stretching vibrations from the aromatic rings.
- 1600-1450 cm^{-1} : C=C stretching vibrations within the aromatic rings, characteristic of the biphenyl scaffold.[\[8\]](#)
- ~1260 cm^{-1} : A potential C-H wag vibration for the $-\text{CH}_2\text{Cl}$ group.

- 800-600 cm⁻¹: A strong absorption corresponding to the C-Cl stretching vibration. The exact position can confirm the presence of the chloromethyl group.[9]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern, confirming the elemental composition.

- Molecular Ion (M⁺): A prominent peak would be expected at m/z 202. The presence of a smaller peak at m/z 204 (the M+2 peak), with an intensity approximately one-third of the M⁺ peak, is a definitive indicator of a single chlorine atom in the molecule due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
- Key Fragment: The most significant fragment would likely be the loss of a chlorine radical (·Cl) to form the resonance-stabilized biphenylmethyl carbocation [M-Cl]⁺ at m/z 167. This fragment is often the base peak in the spectrum of benzylic chlorides.

General Protocol for Spectroscopic Analysis

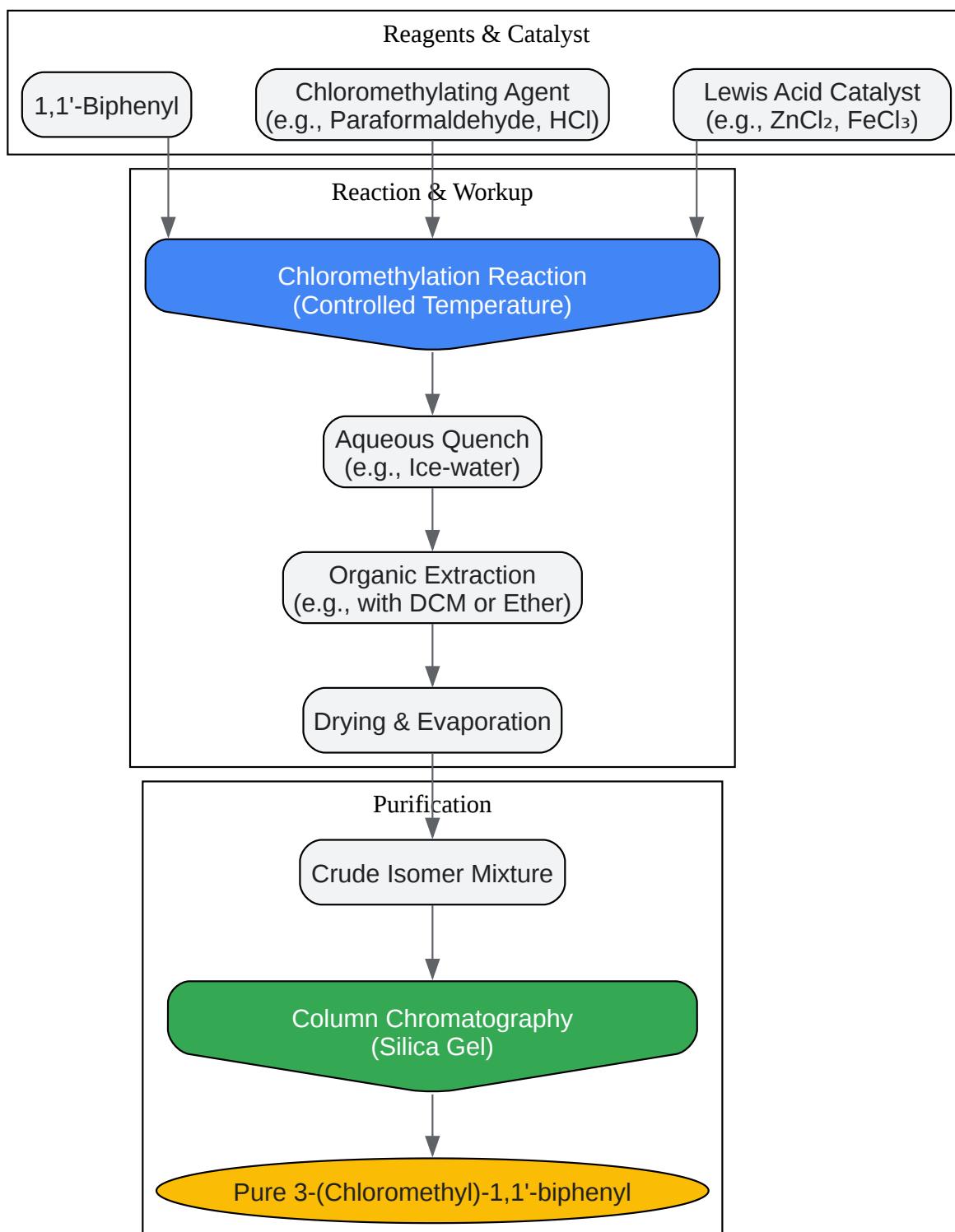
Trustworthy data generation requires meticulous sample preparation and instrument setup.

- Sample Preparation for NMR:
 - Accurately weigh 5-10 mg of **3-(Chloromethyl)-1,1'-biphenyl**.
 - Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Data Acquisition:
 - Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.
 - Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence.
- Sample Preparation for IR (ATR):

- Place a small, solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Ensure good contact between the sample and the crystal by applying pressure with the anvil.
- Collect the spectrum.
- Sample Preparation for GC-MS:
 - Prepare a dilute solution (~1 mg/mL) of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
 - Inject an aliquot (e.g., 1 μ L) into the Gas Chromatograph-Mass Spectrometer for analysis.

Section 3: Synthesis and Purification Workflow

The synthesis of **3-(Chloromethyl)-1,1'-biphenyl** is most commonly achieved via the chloromethylation of biphenyl. This electrophilic aromatic substitution reaction introduces the -CH₂Cl group onto the aromatic ring. While biphenyl tends to substitute at the ortho- and para-positions, reaction conditions can be tuned to favor the formation of different isomers, which then require separation.

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Caption: General workflow for the synthesis and purification of **3-(Chloromethyl)-1,1'-biphenyl**.

General Experimental Protocol for Chloromethylation

This protocol describes a representative method. Researchers must adapt it based on available equipment and specific literature precedents for isomer distribution. All work must be performed in a certified chemical fume hood.

- **Apparatus Setup:** Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubber (to neutralize HCl gas), and a dropping funnel.
- **Reagent Charging:** To the flask, add 1,1'-biphenyl and the Lewis acid catalyst (e.g., anhydrous zinc chloride).^[10] Add a suitable solvent, such as glacial acetic acid or a halogenated solvent.
- **Reaction:** Begin stirring the mixture. Add a source of formaldehyde, such as paraformaldehyde.^[10] Through the dropping funnel, slowly add concentrated hydrochloric acid.
- **Heating:** Gently heat the reaction mixture (e.g., 50-60°C) and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.^[11]
- **Workup:**
 - Cool the reaction mixture to room temperature.
 - Slowly and carefully pour the mixture into a beaker containing ice-water to quench the reaction.
 - Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., dichloromethane).
 - Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

- Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The crude product, a mixture of isomers, is purified using flash column chromatography on silica gel, eluting with a non-polar solvent system (e.g., a hexane/ethyl acetate gradient) to isolate the 3-isomer.

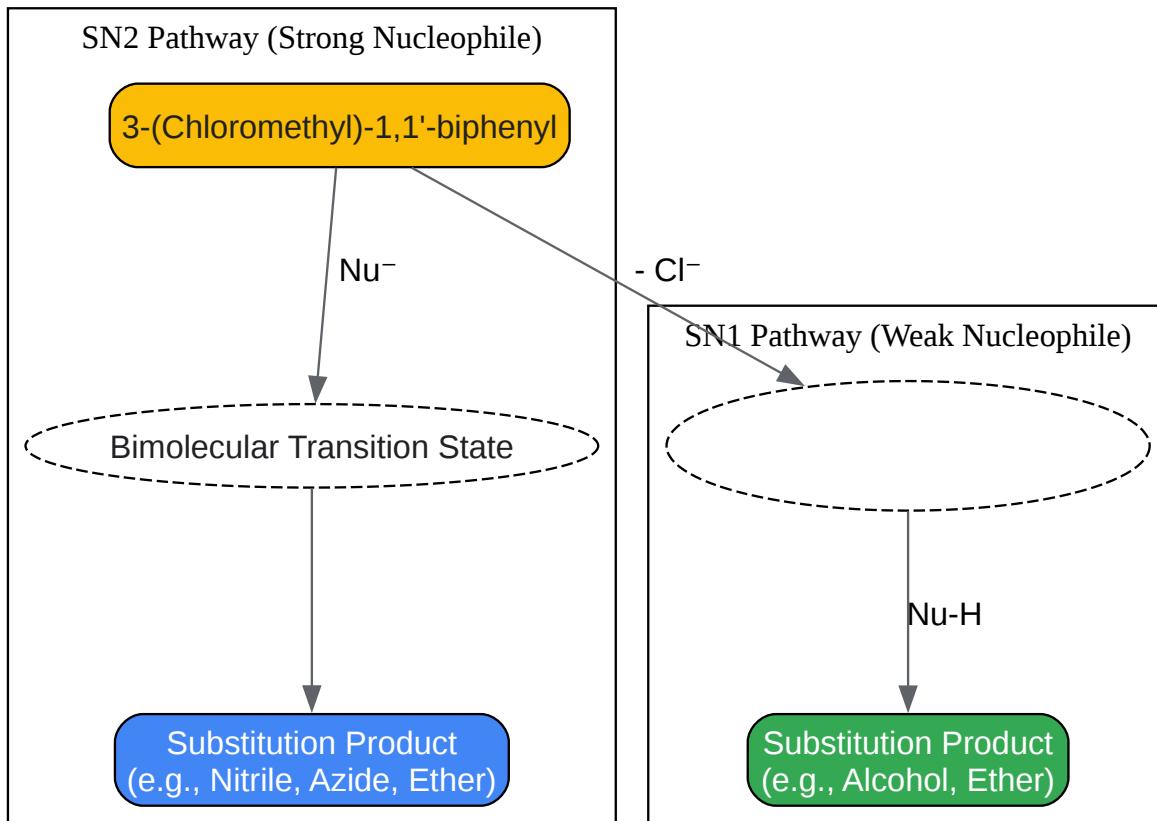
Section 4: Chemical Reactivity and Synthetic Applications

The synthetic utility of **3-(Chloromethyl)-1,1'-biphenyl** is almost entirely derived from the reactivity of its benzylic chloride moiety. This group is an excellent electrophile, readily participating in nucleophilic substitution reactions.

The Duality of Nucleophilic Substitution: $\text{S}_{\text{n}}1$ vs. $\text{S}_{\text{n}}2$

The benzylic position is unique in its ability to undergo substitution via both $\text{S}_{\text{n}}1$ and $\text{S}_{\text{n}}2$ mechanisms. The choice of pathway is dictated by the reaction conditions.[12]

- $\text{S}_{\text{n}}2$ Pathway: With strong, unhindered nucleophiles (e.g., CN^- , N_3^- , RS^-) in polar aprotic solvents (e.g., acetone, DMF), the reaction proceeds via a direct backside attack, displacing the chloride ion in a single concerted step. This is the most common and synthetically reliable pathway.
- $\text{S}_{\text{n}}1$ Pathway: In the presence of weak nucleophiles and polar protic solvents (e.g., ethanol, water), the C-Cl bond can ionize first to form a resonance-stabilized benzylic carbocation. The positive charge is delocalized across the adjacent phenyl ring, making this intermediate exceptionally stable. The nucleophile then attacks the carbocation.



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Caption: Competing S_N1 and S_N2 reaction pathways for **3-(Chloromethyl)-1,1'-biphenyl**.

Applications in Drug Discovery and Development

Functionalized biphenyls are critical scaffolds in medicinal chemistry.^{[13][14]} **3-(Chloromethyl)-1,1'-biphenyl** serves as a key intermediate to install the 3-biphenylmethyl group, which can act as a lipophilic side chain or a linker to other pharmacophores.

- Synthesis of Ethers and Esters: Reaction with alcohols or carboxylates (often under basic conditions to deprotonate the nucleophile) provides access to a wide range of ether and ester derivatives.
- Synthesis of Amines: Alkylation of primary or secondary amines is a straightforward method to produce more complex amine-containing targets.

- Carbon-Carbon Bond Formation: Reaction with cyanide ion yields the corresponding nitrile, which can be hydrolyzed to a carboxylic acid or reduced to an amine, extending the carbon chain. It can also be used to form Grignard reagents for further alkylation reactions.[15]

Section 5: Safety, Handling, and Storage

As a member of the benzylic chloride class of compounds, **3-(Chloromethyl)-1,1'-biphenyl** must be handled with appropriate caution. These compounds are potent alkylating agents and are typically irritants and lachrymators (tear-producing agents).[15]

Hazard Identification & Personal Protective Equipment (PPE)

- Primary Hazards: Causes skin and serious eye irritation. May cause respiratory irritation. Lachrymatory.
- Engineering Controls: All handling of solid material and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[16]
- Personal Protective Equipment:
 - Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.
 - Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) are required. Ensure gloves are changed immediately if contaminated.
 - Respiratory Protection: Not typically required when used within a fume hood. For spill cleanup or in case of ventilation failure, a respirator with an organic vapor cartridge is necessary.

Handling and Disposal Procedures

- Handling: Avoid all personal contact, including inhalation and skin/eye contact. Avoid generating dust. Keep containers tightly sealed when not in use.
- Spill Cleanup: In case of a small spill, decontaminate the area with an absorbent material, collect it in a sealed container, and treat it as hazardous waste.

- Disposal: All waste containing this compound, including rinsate from glassware, must be disposed of as halogenated organic waste according to institutional and local regulations.[16]

Storage

To ensure stability and purity, **3-(Chloromethyl)-1,1'-biphenyl** should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably refrigerated at 2-8°C.[7]

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References

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing)
DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 2. nbinno.com [nbino.com]
- 3. rsc.org [rsc.org]
- 4. 3-(CHLOROMETHYL)-1,1'-BIPHENYL | China | Manufacturer | ZHENGZHOU JIUYI TIME NEW MATERIALS CO.,LTD [m.chemicalbook.com]
- 5. CAS:38580-82-4, 3-(Chloromethyl)-1,1'-biphenyl-毕得医药 [bidepharm.com]
- 6. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 38580-82-4|3-(Chloromethyl)-1,1'-biphenyl|BLD Pharm [bldpharm.com]
- 8. Biphenyl(92-52-4) IR Spectrum [chemicalbook.com]
- 9. 1,1'-Biphenyl, 4-(chloromethyl)- [webbook.nist.gov]
- 10. US4562280A - Chloromethylation of deactivated aromatic compounds - Google Patents [patents.google.com]
- 11. US4900796A - Process for preparing chloromethylated aromatic materials - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 14. ijsdr.org [ijsdr.org]
- 15. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [3-(Chloromethyl)-1,1'-biphenyl physicochemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1590855#3-chloromethyl-1-1-biphenyl-physicochemical-properties]

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